![molecular formula C20H25N3O2 B2727559 N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1421513-01-0](/img/structure/B2727559.png)
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
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Description
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as PPCC and belongs to the class of piperidine-based compounds. PPCC has gained significant attention due to its unique chemical structure, which makes it an attractive candidate for various research applications.
Scientific Research Applications
Discovery and Development of Selective Inhibitors
Research has identified potent and selective Met kinase inhibitors, highlighting the role of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides in cancer therapy. These inhibitors showed significant in vivo efficacy and favorable pharmacokinetic profiles, leading to the advancement into clinical trials due to their potential in treating Met-dependent cancers (G. M. Schroeder et al., 2009).
Anti-Angiogenic and DNA Cleavage Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis and DNA cleavage. These compounds demonstrated significant anti-angiogenic activity and DNA cleavage abilities, suggesting their potential as anticancer agents by exerting both cytotoxic and anti-angiogenic effects (Vinaya Kambappa et al., 2017).
Anti-Inflammatory Activity
Compounds synthesized by modifying N-hydroxy methyl derivatives of 2(4-isobutyl phenyl) propionamide have shown potent anti-inflammatory activity in the carrageenan-induced rat paw oedema method. This indicates their potential for development into anti-inflammatory medications (A. Rajasekaran et al., 1999).
Inhibitors of Soluble Epoxide Hydrolase
Research has identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. These compounds, essential for high potency and selectivity, have shown significant effects on serum biomarkers, indicating their utility in various disease models (R. Thalji et al., 2013).
Antimicrobial and Antifungal Activities
Novel synthetic routes have led to the development of compounds with promising antimicrobial and antifungal activities. These findings are crucial for the development of new treatments for infectious diseases (Ismail M M Othman, 2013).
properties
IUPAC Name |
N-(3-phenylpropyl)-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-20(22-14-6-9-17-7-2-1-3-8-17)23-15-11-18(12-16-23)25-19-10-4-5-13-21-19/h1-5,7-8,10,13,18H,6,9,11-12,14-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBAIPBHSIKODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
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